Karbutilate Herbicide: A Technical Guide to its Synthesis and Historical Development
Karbutilate Herbicide: A Technical Guide to its Synthesis and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karbutilate is a broad-spectrum herbicide historically used for the control of annual and perennial weeds in non-crop areas. As a member of the carbamate and urea classes of pesticides, its mode of action involves the inhibition of photosynthesis. This technical guide provides an in-depth overview of the synthesis, historical development, mechanism of action, and key data associated with Karbutilate.
Historical Development
Karbutilate was developed by the Niagara Chemical Division of FMC Corporation between 1964 and 1968.[1][2] It was introduced to the market under the trade name Tandex.[2] The development of Karbutilate followed the successful introduction of carbaryl in 1956, which spurred research into other carbamate derivatives for agricultural applications.[2] Karbutilate provided a new tool for broad-spectrum weed control, particularly in industrial and non-agricultural settings.
Chemical Synthesis
The synthesis of Karbutilate, chemically known as m-(3,3-Dimethylureido)phenyl tert-butylcarbamate, involves a multi-step process. The core of the synthesis is the reaction between a substituted phenylurea and an isocyanate. While a specific, detailed experimental protocol for the industrial production of Karbutilate is proprietary, the synthesis can be logically deduced from established principles of organic chemistry and available information on the synthesis of its precursors.
The overall reaction is as follows:
3-(m-hydroxyphenyl)-1,1-dimethylurea + tert-Butyl isocyanate → Karbutilate
Synthesis of Precursors
1. Synthesis of 3-(m-hydroxyphenyl)-1,1-dimethylurea:
This precursor can be synthesized from m-aminophenol and dimethylcarbamoyl chloride. To prevent the reaction at the hydroxyl group, it is often protected during the reaction.
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Step 1: Protection of the hydroxyl group of m-aminophenol. This can be achieved using various protecting groups.
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Step 2: Reaction with dimethylcarbamoyl chloride. The protected m-aminophenol is then reacted with dimethylcarbamoyl chloride to form the urea linkage.
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Step 3: Deprotection. The protecting group is removed to yield 3-(m-hydroxyphenyl)-1,1-dimethylurea.
2. Synthesis of tert-Butyl Isocyanate:
Several methods exist for the synthesis of tert-butyl isocyanate. One common method is the reaction of tert-butylamine with phosgene or a phosgene equivalent.
Final Synthesis of Karbutilate
The final step involves the reaction of 3-(m-hydroxyphenyl)-1,1-dimethylurea with tert-butyl isocyanate. This reaction is typically carried out in an inert solvent in the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, to facilitate the formation of the carbamate linkage.
Mechanism of Action
Karbutilate is a systemic herbicide that is primarily absorbed by the roots of plants. Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II (PSII). Specifically, Karbutilate binds to the D1 protein of the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption of the electron transport chain leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.
Quantitative Data
The following tables summarize key quantitative data for Karbutilate.
Table 1: Physicochemical Properties of Karbutilate
| Property | Value |
| Chemical Formula | C₁₄H₂₁N₃O₃ |
| Molar Mass | 279.34 g/mol |
| Appearance | Off-white powder |
| Melting Point | 169-169.5 °C |
| Water Solubility | 325 mg/L (at room temperature) |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.66 |
| Vapor Pressure | Low |
Table 2: Herbicidal Efficacy of Karbutilate
| Target Weed | Application Rate ( kg/ha ) | Control Level | Reference |
| Big sagebrush (Artemisia tridentata) | 1.1 | Good | [1] |
| Green rabbitbrush (Chrysothamnus viscidiflorus) | 1.1 | Good | |
| Downy brome (Bromus tectorum) | 1.1 | Good | |
| Herbaceous fallow maintenance | 0.6 | Maintained |
Table 3: Environmental Fate of Karbutilate
| Parameter | Value | Conditions |
| Soil Half-life | Moderately persistent (e.g., can be several weeks to months) | Varies with soil type, moisture, and temperature |
| Photodegradation | Susceptible to photodegradation in aquatic environments | Irradiation by ultraviolet light can cause cleavage of the ester bond |
| Mobility in Soil | Moderate | Potential for leaching in some soil types |
Experimental Protocols
While specific proprietary protocols are not publicly available, the following outlines general experimental procedures for the synthesis and analysis of Karbutilate based on standard laboratory techniques for similar compounds.
General Laboratory Synthesis of Karbutilate
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(m-hydroxyphenyl)-1,1-dimethylurea in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
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Addition of Reactant and Catalyst: Add a catalytic amount of a tertiary amine (e.g., triethylamine) or an organotin catalyst (e.g., dibutyltin dilaurate).
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Reaction: Slowly add tert-butyl isocyanate dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture may be heated to reflux for several hours to ensure complete reaction.
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Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Characterization: The identity and purity of the synthesized Karbutilate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of Karbutilate in various matrices.
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Sample Preparation:
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Water Samples: Direct injection after filtration, or solid-phase extraction (SPE) for pre-concentration.
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Soil Samples: Extraction with a suitable organic solvent (e.g., acetonitrile or methanol) followed by cleanup using SPE.
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Plant Tissues: Homogenization and extraction with an organic solvent, followed by cleanup.
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HPLC Conditions:
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile and water is commonly employed.
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Detector: UV detector set at a wavelength where Karbutilate shows maximum absorbance (e.g., around 240-250 nm).
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Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
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Conclusion
Karbutilate represents a significant development in the history of synthetic herbicides, providing effective broad-spectrum weed control for several decades. Its synthesis, based on fundamental carbamate and urea chemistry, and its specific mode of action as a photosynthesis inhibitor, have been well-characterized. While its use has declined in some regions due to regulatory changes and the development of newer herbicides, the study of Karbutilate continues to provide valuable insights into herbicide design, mechanism of action, and environmental behavior. This guide serves as a comprehensive technical resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.
